2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 942070-06-6
Cat. No.: VC2919494
Molecular Formula: C10H14BBrO2S
Molecular Weight: 289 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942070-06-6 |
|---|---|
| Molecular Formula | C10H14BBrO2S |
| Molecular Weight | 289 g/mol |
| IUPAC Name | 2-(4-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 |
| Standard InChI Key | XOLVNUOSAPZSLF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Br |
Introduction
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound, specifically a derivative of thiophene, which is a five-membered ring containing sulfur. This compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds between unsaturated organic compounds.
Synthesis
The synthesis of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromothiophene-2-boronic acid with pinacol in the presence of a catalyst. This process forms the pinacol ester, which is stable and easier to handle than the boronic acid itself.
Applications
This compound is primarily used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its ability to participate in Suzuki-Miyaura reactions makes it valuable for constructing conjugated systems, which are important in materials science and pharmaceutical chemistry.
Safety and Handling
Handling of 2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires caution due to its potential toxicity and reactivity. It is recommended to use protective equipment such as gloves and goggles when handling this compound. The compound should be stored in a well-ventilated area, away from incompatible substances.
Research Findings and Applications
Research involving this compound often focuses on its role in organic synthesis and its potential applications in materials science. For instance, thiophene derivatives are of interest in the development of organic semiconductors and photovoltaic materials due to their electronic properties.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are commonly used to analyze the structure and purity of this compound. These techniques provide valuable information about the molecular structure and can help identify impurities or by-products in the synthesis process.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume